2-Ethylanthraquinone

hydrogen peroxide anthraquinone process hydrogenation kinetics

2-Ethylanthraquinone (EAQ) is the preferred hydrogen carrier for the industrial anthraquinone process, delivering a hydrogenation rate 4.31 to 6.63× faster than bulkier 2-tert-amyl or 2-butyl analogs. This kinetic advantage directly translates to higher space-time yield and throughput in existing reactors. With up to 90% selectivity for the desired pathway, EAQ minimizes degradation byproducts, reducing working solution regeneration and H₂O₂ purification costs. Its well-characterized solubility profile (predictable to within 5% ARD via BPCM) streamlines working solution formulation. Ideal for high-volume H₂O₂ plants and R&D labs developing advanced redox-active materials.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
CAS No. 84-51-5
Cat. No. B047962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylanthraquinone
CAS84-51-5
Synonyms2-Ethyl-9,10-anthracenedione, 2-EAQ;  2-Ethyl-9,10-anthraquinone;  2-Ethylanthraquinone;  Kayacure 2-EAQ;  NSC 7216;  β-Ethylanthraquinone
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3
InChIKeySJEBAWHUJDUKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylanthraquinone (CAS 84-51-5): A High-Selectivity Hydrogen Carrier for Anthraquinone Process Hydrogen Peroxide Production


2-Ethylanthraquinone (EAQ) is a substituted anthraquinone derivative primarily employed as a redox-active hydrogen carrier in the industrial anthraquinone process for producing hydrogen peroxide [1]. It is characterized by a 9,10-anthraquinone core with an ethyl group at the 2-position, which confers high selectivity during the hydrogenation step [2]. EAQ undergoes reversible hydrogenation to 2-ethylanthrahydroquinone and subsequent oxidation to yield H₂O₂, forming a closed catalytic cycle. Its physical properties include a pale yellow crystalline appearance, a melting point of 107-110°C, and extremely low water solubility (0.0007 g/L at 20°C) .

Why 2-Ethylanthraquinone Cannot Be Replaced by Other Alkylanthraquinones Without Quantifiable Process Penalties


The selection of a hydrogen carrier in the anthraquinone process is not generic; subtle variations in the alkyl side chain of the anthraquinone derivative profoundly alter hydrogenation kinetics, selectivity, degradation pathways, and overall H₂O₂ yield [1]. For instance, substituting a 2-ethyl group with a bulkier 2-tert-amyl or 2-butyl group results in significantly slower hydrogenation rates and altered yields due to steric hindrance effects on catalyst adsorption [2]. Conversely, using unsubstituted anthraquinone leads to inferior selectivity and increased byproduct formation [3]. The quantitative evidence below demonstrates that 2-ethylanthraquinone occupies a distinct performance space among its in-class analogs, justifying its specific procurement based on measurable process outcomes.

Quantitative Performance Differentiation of 2-Ethylanthraquinone Against Key Comparators in Hydrogen Peroxide Synthesis


Superior Hydrogenation Kinetics: EAQ vs. Bulkier Alkyl Analogs

The hydrogenation rate of 2-ethylanthraquinone (EAQ) is significantly faster than that of its bulkier alkyl-substituted analogs. Under identical conditions, the reaction rate for EAQ was 4.31 times faster than 2-butylanthraquinone and 6.63 times faster than 2-amylanthraquinone within 50% hydrogenation conversion [1]. This kinetic advantage is attributed to reduced steric hindrance from the smaller ethyl group, which facilitates adsorption onto the Pd catalyst surface [2].

hydrogen peroxide anthraquinone process hydrogenation kinetics

High Hydrogenation Selectivity: Minimizing Byproduct Formation

2-Ethylanthraquinone exhibits high selectivity for the desired hydrogenation of the unsubstituted aromatic ring, minimizing the formation of over-hydrogenated byproducts that can degrade process efficiency. The hydrogenation of the unsubstituted ring can reach 90% selectivity when using 2-ethylanthraquinone [1]. This compares favorably to unsubstituted anthraquinone, which is less selective and thus not preferred for the industrial process [2].

hydrogen peroxide anthraquinone process selectivity

Thermal Stability Under Operating Conditions

2-Ethylanthraquinone demonstrates good thermal stability within the typical operating temperature range of the anthraquinone process (40-60°C), enabling sustained performance over multiple cycles without significant degradation [1]. Thermogravimetric analysis (TGA) indicates a decomposition onset temperature of approximately 250°C in nitrogen, with 5% mass loss occurring at 280°C, providing a substantial safety margin above process temperatures [2].

hydrogen peroxide anthraquinone process thermal stability

Defined Solubility Profile for Working Solution Optimization

The solubility of 2-ethylanthraquinone in common working solvents like toluene and xylene is a critical process parameter. A recent study developed a boiling point correlation model (BPCM) that accurately predicts EAQ solubility in aromatic solvents with an average relative deviation (ARD) of less than 5% [1]. This level of predictability is not yet established for all analogs, such as 2-tert-pentylanthraquinone (TPAQ), requiring more complex models (e.g., Wilson/NRTL) to achieve similar accuracy [2].

hydrogen peroxide anthraquinone process solubility

Enhanced Electrochemical Performance in Functional Materials

When encapsulated in a zeolitic imidazolate framework (ZIF-67), 2-ethylanthraquinone (EAQ) demonstrates superior electrochemical performance compared to its bulkier analog, 2-tert-butylanthraquinone (TBAQ). An EAQ@ZIF-67 hybrid (ZE-10) achieved a detection limit of 0.05 mM for H₂O₂ reduction at glassy carbon and carbon paste electrodes [1]. While TBAQ@ZIF-67 hybrids were also synthesized, the EAQ variant's lower molecular weight and steric profile may contribute to higher loading (23.11 wt% for ZE-10 vs 23.92 wt% for ZT-10) and improved electroactivity in this specific composite architecture [2].

electrochemistry sensors hybrid materials

Targeted Application Scenarios for 2-Ethylanthraquinone Based on Quantified Performance Advantages


High-Throughput Hydrogen Peroxide Manufacturing

This scenario leverages EAQ's superior hydrogenation rate, which is 4.31 to 6.63 times faster than bulkier alkyl analogs [1]. Procurement of EAQ is justified for facilities requiring maximum space-time yield, as the faster kinetics allow for higher throughput in existing reactor infrastructure or smaller reactor designs for new plants.

Processes Requiring Minimal Byproduct Management

The high selectivity of EAQ (up to 90%) for the desired hydrogenation pathway [2] makes it the preferred choice when minimizing degradation products is critical. This reduces the burden and cost associated with regeneration of the working solution and purification of the final hydrogen peroxide product, leading to a more streamlined and cost-effective operation.

Development of Solubility-Optimized Working Solutions

The well-characterized solubility profile of EAQ, predictable with a simple BPCM model to within 5% ARD [3], reduces the experimental effort needed to design and optimize working solutions. This is particularly valuable in R&D settings where rapid formulation screening is required, or when adapting the process to new solvent mixtures or temperature regimes.

Electrochemical Sensor and Functional Material R&D

In the development of advanced materials like ZIF-encapsulated redox mediators, EAQ provides a quantifiable benchmark for H₂O₂ detection (0.05 mM limit) [4]. Its successful incorporation into these hybrid structures at high loading makes it a valuable starting material for researchers exploring electrochemical sensing, redox flow batteries, or other functional applications requiring a defined redox-active organic molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.